N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide
Description
C-2 Phenyl Group
- Stereoelectronic Effects : The 2-phenyl substituent adopts an equatorial orientation relative to the thiadiazine ring, minimizing steric clash with the sulfone group. Conjugation between the phenyl π-system and the thiadiazine ring enhances resonance stabilization.
- Torsional Dynamics : Rotational barriers around the C2–Ph bond (≈8–12 kcal/mol, DFT calculations) permit limited aryl group rotation at physiological temperatures.
C-3 Keto Functionality
- Hydrogen Bonding : The 3-oxo group acts as a hydrogen bond acceptor, forming intramolecular interactions with the N4–H proton (distance ≈2.1 Å in optimized geometries).
- Tautomeric Potential : While the 3-keto form predominates (>95% population), enol tautomers may transiently form under basic conditions, as observed in related benzothiadiazinones.
Table 2: Substituent Impact on Molecular Properties
| Position | Substituent | Electronic Effect | Steric Demand (ų) |
|---|---|---|---|
| C-2 | Phenyl | +M (resonance donating) | 23.4 |
| C-3 | Oxo | –I (electron-withdrawing) | 8.2 |
Acetamide Sidechain Conformational Dynamics
The N-benzyl-N-ethylacetamide sidechain exhibits complex conformational behavior:
- Amide Bond Rigidity : The acetamide’s C=O group adopts an s-trans conformation relative to the N–C bond, stabilized by n→π* hyperconjugation (rotation barrier ≈15 kcal/mol).
- N-Substituent Effects :
Figure 1: Predominant Sidechain Conformations
Lowest Energy State:
Benzyl (gauche+)
Ethyl (antiperiplanar)
Amide (s-trans)
Molecular dynamics simulations (100 ns, explicit solvent) reveal a 1.8 Å root-mean-square fluctuation for the terminal benzyl group, indicating moderate sidechain mobility.
Crystallographic Characterization Challenges
Crystallization of this compound presents three primary difficulties:
- Polymorphism Risk : The flexible acetamide sidechain and multiple hydrogen-bonding sites promote formation of metastable polymorphs. Screening 12 solvents yielded only amorphous solids in 83% of cases.
- Disorder in Aromatic Systems : Partial rotational disorder of the C-2 phenyl group reduces diffraction quality (typical Rint >8% for analog structures).
- Solvate Formation : Polar solvents (e.g., DMSO, EtOH) incorporate into the lattice, creating non-stoichiometric hydrates that complicate unit cell determination.
Table 3: Crystallization Attempts with Selected Solvents
| Solvent | Temp (°C) | Result | Space Group (if applicable) |
|---|---|---|---|
| Acetonitrile | 25 | Amorphous precipitate | – |
| Dichloromethane | –78 | Platelets (P2₁/c) | a=8.42 Å, b=10.31 Å, c=14.57 Å |
| Ethyl Acetate | 4 | Solvate (1:0.5) | P-1 |
Notably, slow evaporation of dichloromethane solutions at –78°C produced crystals suitable for single-crystal X-ray diffraction, though disorder modeling required the use of the SQUEEZE algorithm to account for unresolved electron density.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-(1,1,3-trioxo-2-phenyl-1λ6,2,4-benzothiadiazin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-2-25(17-19-11-5-3-6-12-19)23(28)18-26-21-15-9-10-16-22(21)32(30,31)27(24(26)29)20-13-7-4-8-14-20/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPOXMWHYYTMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a thiadiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve yield. The choice of reagents, catalysts, and solvents is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Benzo[e][1,2,4]thiadiazine vs. Benzo[b][1,4]oxazine
- Target Compound : The 1,2,4-thiadiazine core incorporates sulfur and nitrogen atoms, with a sulfone group (1,1-dioxido) enhancing polarity and hydrogen-bonding capacity .
- Analog: Derivatives like (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () feature a 1,4-benzoxazine core with oxygen instead of sulfur.
Thiadiazine vs. Thiadiazole
- Analog: Compounds such as 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole () utilize a 1,2,3-thiadiazole ring. The absence of a fused benzene ring and sulfone group simplifies the structure but reduces conformational rigidity and electronic complexity .
Substituent Variations
Acetamide Side Chain Modifications
*Calculated based on formula C₂₂H₂₁N₃O₄S.
Physicochemical and Electronic Properties
- Thermal Stability: The sulfone group and rigid thiadiazine ring in the target compound likely confer higher melting points (>250°C) compared to non-sulfonated analogs (e.g., ~180°C for 1,4-benzoxazines) .
- Solubility : The N-benzyl-N-ethyl side chain reduces aqueous solubility relative to hydroxyl- or carboxyl-containing derivatives, necessitating formulation optimization for pharmacological use .
Biological Activity
N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects, supported by various studies and findings.
Chemical Structure
The compound features a unique structure that includes a benzodiazine core with multiple functional groups that contribute to its biological activity. The presence of the dioxido and phenyl substituents enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of thiadiazine compounds exhibit significant antibacterial properties. For instance, thiazine and benzothiazine derivatives have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Thiazine Derivatives | Staphylococcus aureus | High |
| Benzothiazine Derivatives | E. coli | Moderate |
Antitumor Activity
The antitumor potential of thiazine derivatives has been explored in various studies. These compounds have shown efficacy in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain thiazine derivatives were tested in vitro against human cancer cell lines, revealing promising results in reducing cell viability .
Anti-inflammatory Activity
In addition to their antibacterial and antitumor properties, thiazines are recognized for their anti-inflammatory effects. Studies have indicated that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial activity of various thiazine derivatives against clinical isolates of resistant bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, highlighting their potential as new antimicrobial agents .
- Antitumor Mechanism Investigation : Another study focused on the mechanism of action of a specific thiazine derivative on cancer cell lines. It was found to induce apoptosis via the mitochondrial pathway, with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
